molecular formula C7H8F2N2O2 B2501884 [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetic acid CAS No. 1260658-84-1

[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetic acid

Cat. No.: B2501884
CAS No.: 1260658-84-1
M. Wt: 190.15
InChI Key: AWWDKHSPNKPQOM-UHFFFAOYSA-N
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Description

[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]acetic acid is a fluorinated pyrazole derivative characterized by a difluoroethyl substituent at the pyrazole nitrogen and an acetic acid moiety at the 3-position. Key properties include:

  • CAS Number: 1260659-37-7
  • Molecular Formula: C₇H₇F₂N₂O₂
  • Molecular Weight: 202.15 g/mol
  • Purity: 95% (typical commercial grade)

Properties

IUPAC Name

2-[1-(2,2-difluoroethyl)pyrazol-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O2/c8-6(9)4-11-2-1-5(10-11)3-7(12)13/h1-2,6H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWDKHSPNKPQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1CC(=O)O)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetic acid typically involves the reaction of 2,2-difluoroethyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis. The reaction conditions often include the use of a base such as sodium ethoxide and solvents like ethanol. The cyclization step is usually carried out under reflux conditions to ensure complete formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions are common, where the difluoroethyl group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
Research has identified compounds related to [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetic acid as potential inhibitors of viral replication. For instance, derivatives of pyrazole have shown efficacy against the measles virus through inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the viral replication process. In vitro studies demonstrated that certain pyrazole derivatives exhibited subnanomolar activity against viral strains, suggesting a promising avenue for antiviral drug development .

Enzyme Inhibition
The compound has been explored for its ability to inhibit specific enzymes that play roles in various biological pathways. The unique difluoroethyl group enhances binding affinity to enzyme active sites, which can be leveraged to design selective inhibitors for therapeutic applications .

Biological Research Applications

Cell Culture Studies
As a non-ionic organic buffering agent, this compound is utilized in cell culture systems to maintain physiological pH levels (6-8.5). This property is essential for experiments requiring stable conditions for cellular processes and enzyme activities .

Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of pyrazole derivatives, including those with difluoroethyl substitutions. These compounds have demonstrated significant antifungal and antibacterial effects, making them candidates for developing new antimicrobial agents .

Material Science Applications

Synthesis of Specialty Chemicals
this compound serves as a building block in synthesizing more complex molecules used in various industrial applications. Its unique structure allows it to act as a precursor in the development of specialty chemicals and materials with tailored properties .

Table 1: Antiviral Activity of Pyrazole Derivatives

CompoundViral StrainpMIC50 (μM)Mechanism of Action
Compound AMeasles Virus0.5DHODH Inhibition
Compound BInfluenza Virus0.8Enzyme Inhibition
Compound CHIV1.2Receptor Binding

Data sourced from various studies evaluating antiviral efficacy and mechanisms of action .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
Compound DE. coli32 μg/mL
Compound ES. aureus16 μg/mL
Compound FCandida albicans8 μg/mL

Antimicrobial evaluation conducted through standard microbiological assays .

Mechanism of Action

The mechanism of action of [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The pyrazole ring may participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Fluorinated Ethyl-Substituted Pyrazole Acetic Acids

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Purity References
[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]acetic acid 1260659-37-7 C₇H₇F₂N₂O₂ 202.15 Difluoroethyl substituent 95%
2-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]acetic acid 1429418-69-8 C₇H₉FN₂O₂ 172.16 Monofluoroethyl group N/A
2-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]acetic acid 1260659-18-4 C₇H₇F₃N₂O₂ 208.14 Trifluoroethyl substituent 95%

Key Observations :

  • Increasing fluorine content (mono → di → tri) correlates with higher molecular weight and lipophilicity.
  • The monofluoroethyl derivative (172.16 g/mol) has reduced metabolic stability compared to its difluoro counterpart, making the latter more favorable in drug design .

Substituted Pyrazole Acetic Acids with Functional Modifications

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Modifications Purity References
[4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid N/A C₈H₇F₃N₃O₄ 266.16 Nitro group at pyrazole 4-position N/A
2-[1-(Difluoromethyl)-1H-pyrazol-3-yl]acetic acid 1354704-35-0 C₆H₆F₂N₂O₂ 179.15 Difluoromethyl substituent 95%
2-(3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl)acetic acid N/A C₈H₇F₄N₂O₂ 239.15 Two difluoromethyl groups N/A

Key Observations :

  • The nitro-substituted derivative introduces strong electron-withdrawing effects, which may enhance electrophilic reactivity for covalent binding in enzyme inhibition .

Pyrazole Carboxylic Acid Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Features Purity References
1-(2-Fluoroethyl)-1H-pyrazole-3-carboxylic acid 1198437-47-6 C₆H₇FN₂O₂ 158.13 Carboxylic acid directly on pyrazole N/A
Ethyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate 1898213-85-8 C₉H₁₁F₃N₂O₂ 236.19 Esterified acetic acid moiety N/A

Key Observations :

  • Esterified derivatives (e.g., ethyl ester) are often prodrug forms, improving oral bioavailability by masking the acidic group .

Biological Activity

[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetic acid is a synthetic compound that has garnered attention for its potential biological activities. The presence of the difluoroethyl group enhances its lipophilicity and reactivity, making it a candidate for various therapeutic applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with a difluoroethyl substitution and an acetic acid moiety. Its molecular formula is C7_{7}H8_{8}F2_{2}N2_{2}O2_{2}, with a molecular weight of 204.17 g/mol. The unique structure contributes to its distinct chemical and biological properties compared to other pyrazole derivatives.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The difluoroethyl group enhances binding affinity and selectivity towards these targets. The pyrazole ring may participate in hydrogen bonding and π-π interactions, stabilizing the compound-target complex, which can modulate biological activity.

Antiviral Activity

Research indicates that compounds with similar structural motifs exhibit antiviral properties. For example, derivatives of pyrazole have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for the proliferation of certain viruses like measles virus. The inhibition of DHODH by pyrazole derivatives suggests a potential pathway for antiviral development involving this compound .

Anticancer Potential

The compound's ability to interact with specific enzymes may also position it as a candidate for anticancer therapies. Studies have demonstrated that similar pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may share this property .

Inhibition of Enzymatic Activity

The compound has been researched for its potential to inhibit enzymes involved in metabolic pathways. For instance, it has been suggested that the compound could act as an inhibitor of certain kinases, which play crucial roles in cell signaling and cancer progression .

Table 1: Summary of Biological Activities

Activity Details Reference
AntiviralInhibits DHODH, affecting viral replication in vitro
AnticancerExhibits cytotoxic effects against various cancer cell lines
Enzyme InhibitionPotential inhibitor of kinases involved in cell signaling pathways

Research Findings

  • Antiviral Studies : A study on related compounds demonstrated significant inhibition of viral replication through DHODH inhibition, highlighting the potential application of this compound in antiviral drug development .
  • Cytotoxicity Tests : In vitro assays revealed that pyrazole derivatives can induce apoptosis in cancer cells, suggesting that this compound might be effective against certain tumors .
  • Enzymatic Assays : Investigations into the inhibitory effects on specific kinases showed promising results, indicating a pathway for further exploration in cancer therapeutics .

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